molecular formula C19H30O6 B2911339 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate CAS No. 477856-62-5

2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate

Cat. No.: B2911339
CAS No.: 477856-62-5
M. Wt: 354.443
InChI Key: JFNDJJGEVIECOD-UHFFFAOYSA-N
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Description

2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate is a complex organic compound with the molecular formula C19H30O6 . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with tert-butyl, diethyl, and dimethyl groups, along with three carboxylate groups. It is primarily used in various chemical research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate involves multiple steps, typically starting with the preparation of the cyclohexene ring followed by the introduction of the tert-butyl, diethyl, and dimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylate groups into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate stands out due to its unique combination of substituents and functional groups. Similar compounds include:

Properties

IUPAC Name

2-O-tert-butyl 1-O,1-O'-diethyl 4,5-dimethylcyclohex-4-ene-1,1,2-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O6/c1-8-23-16(21)19(17(22)24-9-2)11-13(4)12(3)10-14(19)15(20)25-18(5,6)7/h14H,8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNDJJGEVIECOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C(CC1C(=O)OC(C)(C)C)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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